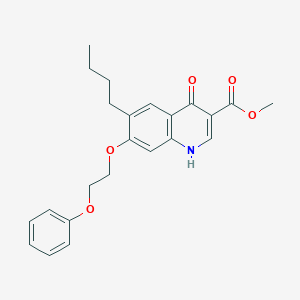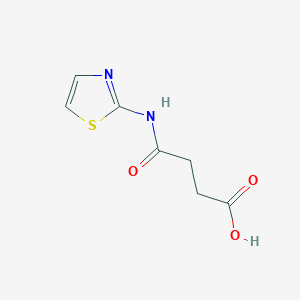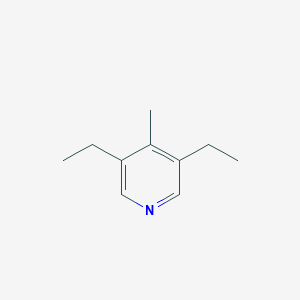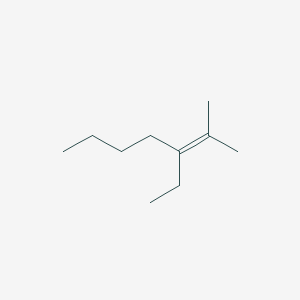
2-Methyl-3-ethyl-2-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-ethyl-2-heptene, also known as isoprene, is a volatile organic compound that is commonly found in many biological and environmental systems. It is a highly reactive molecule that is involved in a variety of chemical reactions, including polymerization, oxidation, and combustion.
作用機序
The mechanism of action of 2-Methyl-3-ethyl-2-heptene is not well understood, but it is believed to be involved in a variety of chemical reactions, including the formation of reactive oxygen species and the production of free radicals. These reactions can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.
生化学的および生理学的効果
2-Methyl-3-ethyl-2-heptene has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and inflammation. It has also been shown to have cytotoxic and mutagenic effects on cells, and may be involved in the development of cancer and other diseases.
実験室実験の利点と制限
The advantages of using 2-Methyl-3-ethyl-2-heptene in lab experiments include its high reactivity and versatility, which make it a useful tool for studying a variety of chemical and biological processes. However, its volatility and potential toxicity can also make it difficult to work with, and proper safety precautions must be taken when handling it.
将来の方向性
There are many future directions for research on 2-Methyl-3-ethyl-2-heptene, including its use as a biomarker for environmental pollution, its potential role in the development of cancer and other diseases, and its use as a building block for the synthesis of new organic compounds. Further studies are also needed to better understand its mechanism of action and its effects on cellular components.
合成法
2-Methyl-3-ethyl-2-heptene can be synthesized through several methods, including the dehydration of 3-methyl-2-pentanol, the dehydrogenation of isopentane, and the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber. The most common method of synthesis is through the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber, which involves heating the rubber to high temperatures in the absence of oxygen to produce 2-Methyl-3-ethyl-2-heptene gas.
科学的研究の応用
2-Methyl-3-ethyl-2-heptene has a wide range of scientific research applications, including its use as a monomer in the production of synthetic rubber, as a solvent in the extraction of natural products, and as a building block for the synthesis of various organic compounds. It is also used as a biomarker for the detection of environmental pollution and as a model compound for the study of atmospheric chemistry.
特性
CAS番号 |
19780-61-1 |
|---|---|
製品名 |
2-Methyl-3-ethyl-2-heptene |
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
3-ethyl-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |
InChIキー |
JCVDGJIYXBDDCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=C(C)C)CC |
正規SMILES |
CCCCC(=C(C)C)CC |
その他のCAS番号 |
19780-61-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



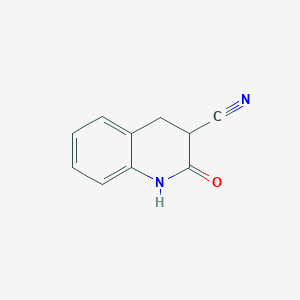
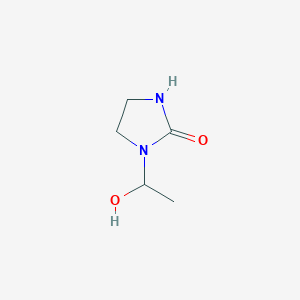
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)



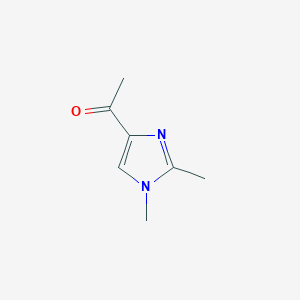
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
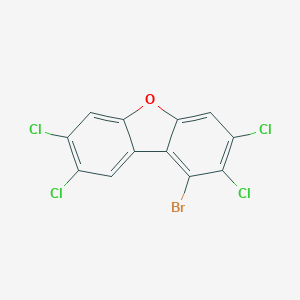
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
